A Comprehensive Technical Guide to the Spectroscopic Characterization of (3-Fluorophenyl)aminoacetic Acid
A Comprehensive Technical Guide to the Spectroscopic Characterization of (3-Fluorophenyl)aminoacetic Acid
This document provides an in-depth technical guide for the spectroscopic analysis of (3-Fluorophenyl)aminoacetic acid (C₈H₈FNO₂), a compound of significant interest in medicinal chemistry and drug development. As a fluorinated analog of naturally occurring amino acids, it serves as a valuable building block and a sensitive probe in biochemical studies.[1][] The incorporation of a fluorine atom offers unique physicochemical properties and provides a powerful spectroscopic handle for techniques like ¹⁹F NMR.[][3]
This guide is structured to provide not just data, but a foundational understanding of the analytical workflow, from first principles to final interpretation. We will explore the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are essential for the unambiguous structural elucidation and purity assessment of this molecule. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
A thorough analysis begins with a fundamental understanding of the molecule's structure.
-
Molecular Formula: C₈H₈FNO₂
-
Average Molecular Weight: 169.15 g/mol
-
Monoisotopic Mass: 169.05391 u
The structure contains several key features that will be interrogated by spectroscopy: a substituted aromatic ring, an amino acid backbone, and a carbon-fluorine bond.
Caption: Structure of (3-Fluorophenyl)aminoacetic acid (zwitterionic form).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing detailed information about the chemical environment, connectivity, and number of magnetically active nuclei.[4] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
The NMR Analysis Workflow
The general workflow for NMR analysis is a systematic process designed to ensure data quality and accurate interpretation.
Caption: General workflow for NMR spectroscopic analysis.
¹H NMR Spectroscopy
Theoretical Insight: The proton NMR spectrum will reveal the distinct electronic environments of all hydrogen atoms. We expect to see signals in the aromatic region (downfield due to ring current effects) and the aliphatic region for the α-carbon and amine protons. Spin-spin coupling between adjacent, non-equivalent protons will cause signals to split, providing crucial connectivity information.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of (3-Fluorophenyl)aminoacetic acid and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean vial.[5] Using D₂O will cause the exchangeable N-H and O-H protons to disappear, which can aid in signal assignment.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer.[6]
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A 30° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.[7]
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the resulting Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard like TMS (0 ppm).[8]
Expected ¹H NMR Data (in DMSO-d₆)
| Signal Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| Aromatic H | 6.8 - 7.4 | m (multiplet) | - | 4H |
| α-CH | ~4.0 - 4.2 | s (singlet) or t (triplet) | J(H-N) ≈ 5-7 Hz | 1H |
| N-H | Variable, broad | br s | - | 2H |
| COOH | > 10, very broad | br s | - | 1H |
Note: In the zwitterionic form, the amine protons may appear as a broad singlet or be coupled to the α-CH. The carboxylic proton signal is often very broad and may not be easily observed.
¹³C NMR Spectroscopy
Theoretical Insight: The ¹³C NMR spectrum will show a distinct signal for each unique carbon environment. The molecule has 8 carbon atoms, but due to potential symmetry, fewer than 8 signals might be observed. The chemical shifts are highly sensitive to the electronic environment; carbons attached to electronegative atoms (F, N, O) will be shifted downfield.[9] C-F coupling will also be observed, splitting the signals of carbons near the fluorine atom.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample and Setup: Use the same sample prepared for ¹H NMR.
-
Acquisition: Select a standard ¹³C{¹H} pulse program (proton-decoupled). Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required compared to ¹H NMR.[7]
-
Processing: Process the data similarly to the ¹H spectrum.
Expected ¹³C NMR Data (in DMSO-d₆)
| Signal Assignment | Expected δ (ppm) | Expected C-F Coupling (JCF) in Hz |
| C=O (Carboxyl) | 170 - 175 | Small (⁴JCF) |
| C-F (Aromatic) | 160 - 165 | Large (¹JCF ≈ 240-250 Hz) |
| C-N (Aromatic) | 140 - 145 | Small (³JCF) |
| Aromatic CH | 105 - 135 | ²JCF and ³JCF ≈ 5-25 Hz |
| α-C | 50 - 60 | - |
Note: The aromatic region will show 4 distinct signals, each potentially split by coupling to fluorine.
¹⁹F NMR Spectroscopy
Theoretical Insight: ¹⁹F NMR is an exceptionally powerful tool due to the 100% natural abundance of the ¹⁹F nucleus, its high sensitivity, and the wide range of chemical shifts that are exquisitely sensitive to the local electronic environment.[10][11] For (3-Fluorophenyl)aminoacetic acid, we expect a single resonance for the fluorine atom, which will be split into a multiplet by coupling to the nearby aromatic protons.
Experimental Protocol: ¹⁹F NMR Acquisition
-
Sample and Setup: Use the same sample. The spectrometer must be equipped with a broadband or fluorine-specific probe.
-
Acquisition: Acquire a standard one-pulse ¹⁹F spectrum. Proton decoupling can be used to simplify the spectrum to a singlet, confirming the number of fluorine environments.
-
Processing: Process the data as before. Chemical shifts are typically referenced to an external standard like CFCl₃ (0 ppm).[12]
Expected ¹⁹F NMR Data
| Signal Assignment | Expected δ (ppm) vs CFCl₃ | Multiplicity (¹H-coupled) |
| Ar-F | -110 to -120 | tdd (triplet of doublet of doublets) |
Infrared (IR) Spectroscopy
Theoretical Insight: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.[13] For this amino acid, we expect to see characteristic absorptions for the amine (N-H), carboxylic acid (O-H and C=O), aromatic ring (C=C and C-H), and the C-F bond. In its solid-state zwitterionic form, we will observe bands for NH₃⁺ and COO⁻.
The ATR-FTIR Analysis Workflow
Attenuated Total Reflectance (ATR) is a modern, rapid method for analyzing solid samples with minimal preparation.[14]
Caption: Workflow for solid sample analysis using ATR-FTIR.
Experimental Protocol: ATR-FTIR
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean.[15] Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid (3-Fluorophenyl)aminoacetic acid powder directly onto the crystal surface.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.[15]
-
Data Collection: Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleanup: Clean the crystal thoroughly after analysis.
Expected Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3200 - 2500 | Broad, Strong | N-H stretch (from NH₃⁺) and O-H stretch (from COOH) |
| ~1650 - 1550 | Strong | Asymmetric COO⁻ stretch and N-H bend |
| ~1400 | Medium | Symmetric COO⁻ stretch |
| 1600, 1480 | Medium-Weak | C=C aromatic ring stretches |
| ~1250 | Strong | C-F stretch |
| ~1150 | Medium | C-N stretch |
Note: The broadness and positions of the N-H and O-H bands are highly characteristic of the zwitterionic structure of amino acids in the solid state.[16]
Mass Spectrometry (MS)
Theoretical Insight: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, with high resolution, the elemental formula.[17] Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amino acids, as it typically produces an intact protonated molecular ion [M+H]⁺ with minimal fragmentation.[18]
The ESI-MS Analysis Workflow
Caption: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).
Experimental Protocol: High-Resolution ESI-MS
-
Sample Preparation: Prepare a stock solution of the compound (~1 mg/mL) in a solvent like methanol. Further dilute this stock solution to a final concentration of 1-10 µg/mL in a mobile phase-like solvent, typically 50:50 acetonitrile/water with 0.1% formic acid to promote protonation.[19]
-
Instrument Setup: Calibrate a high-resolution mass spectrometer (e.g., TOF or Orbitrap) according to the manufacturer's instructions.
-
Analysis: Introduce the sample into the ESI source via direct infusion or LC injection. Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500 amu).
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Compare the measured exact mass to the theoretical exact mass to confirm the elemental composition.
Expected Mass Spectrometry Data
| Ion Species | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 170.0617 |
| [M+Na]⁺ | 192.0436 |
The observation of the [M+H]⁺ ion at m/z 170.0617 (within a 5 ppm mass accuracy window) provides strong evidence for the elemental formula C₈H₈FNO₂.
Conclusion: A Self-Validating Approach
The structural confirmation of (3-Fluorophenyl)aminoacetic acid is achieved not by a single technique, but by the synergistic and self-validating combination of all three.
-
MS confirms the correct molecular formula and weight.
-
IR confirms the presence of the key amino acid, aromatic, and C-F functional groups.
-
NMR (¹H, ¹³C, and ¹⁹F) provides the definitive atomic-level blueprint, confirming the precise connectivity of the atoms and the substitution pattern on the aromatic ring.
This comprehensive spectroscopic dossier provides the necessary data and procedural rigor for any researcher or drug development professional working with this compound, ensuring both identity and purity are established to the highest scientific standards.
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